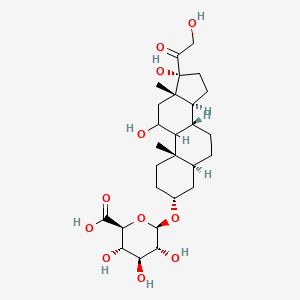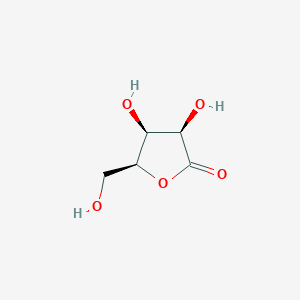
(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as D-Fructose, is a monosaccharide sugar with the molecular formula C6H12O6. It is commonly found in fruits, vegetables, and honey, and is an important source of energy for the human body.
Aplicaciones Científicas De Investigación
Application in Plant Science
In the field of Plant Science , L-Lyxono-1,4-lactone has been found in the floral nectar of Mucuna sempervirens, a perennial woody vine native to China . The nectar components include water, sugars, amino acids, vitamins, and proteins . A protein, MsGulLO, was detected in the nectar, which showed weak oxidase activity with L-Lyxono-1,4-lactone as a substrate . This protein is suggested to function in hydrogen peroxide generation in nectar .
Application in Biochemistry
In Biochemistry , two proteins, MS53_0025 and MAG_6390, have been found to be lactonases that hydrolyze D-xylono-1,4-lactone-5-phosphate . These proteins were identified through docking screens of metabolite and focused carbohydrate libraries, gene context, and structural similarity to other enzymes .
Application in Microbiology
In Microbiology , L-Lyxono-1,4-lactone has been found to be utilized by the halophilic archaeon Haloferax volcanii as a carbon and energy source .
Application in Therapeutics
L-Ascorbic acid, also known as vitamin C, has multiple applications as a therapeutic for human health . It is used in the treatment of common cold, wound healing, and cancer; it is also the vitamin that prevents scurvy . L-Lyxono-1,4-lactone plays a role in the biosynthesis of ascorbic acid .
Application in Synthesis of Surfactants and Polymers
L-Lyxono-1,4-lactone can be used in the synthesis of surfactants and polymers . Aldonolactones, a group of compounds that includes L-Lyxono-1,4-lactone, are useful chirons in the synthesis of these materials .
Application in Microbial Metabolism
The halophilic archaeon Haloferax volcanii utilizes L-Lyxono-1,4-lactone as a carbon and energy source . This suggests that L-Lyxono-1,4-lactone could have applications in microbial metabolism and biotechnology .
Propiedades
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-PZGQECOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@H]([C@H](C(=O)O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


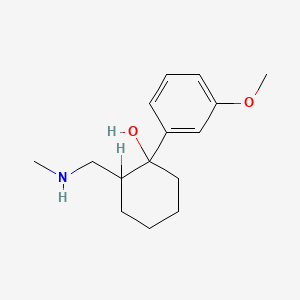
![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)
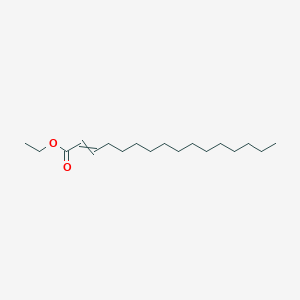
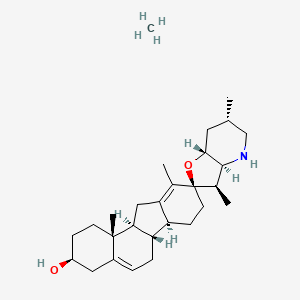
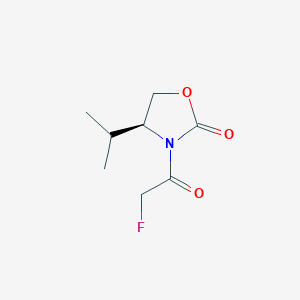
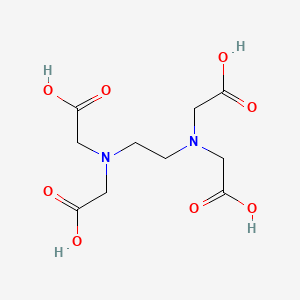
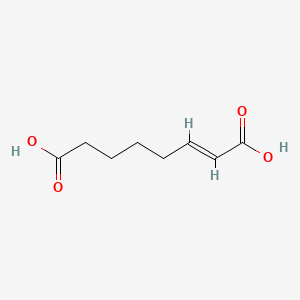
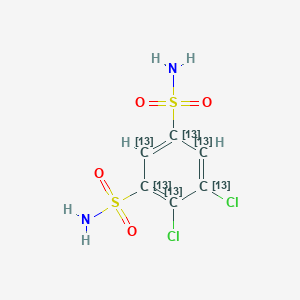
![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)
